molecular formula C17H14O5 B13113482 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)acetic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)acetic acid

Cat. No.: B13113482
M. Wt: 298.29 g/mol
InChI Key: CANARFMTUKMTTO-UHFFFAOYSA-N
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Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)acetic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group is a popular protecting group in organic synthesis, particularly in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)acetic acid typically involves the protection of amino acids with the Fmoc group. One common method is the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

In industrial settings, the production of Fmoc-protected amino acids, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids and extended peptide chains, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)acetic acid is unique due to its specific structure and the presence of the Fmoc group, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis compared to other protecting groups that may require harsher conditions for removal .

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)oxy)acetic acid (Fmoc-OAA) is a compound belonging to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. It is primarily utilized in peptide synthesis due to its stability and ease of removal under mild conditions. This article explores the biological activity of Fmoc-OAA, focusing on its applications in scientific research, particularly in drug development and peptide synthesis.

  • Molecular Formula : C21H21NO5
  • Molecular Weight : 367.40 g/mol
  • CAS Number : 1592739-14-4

Fmoc-OAA functions as a protecting group in peptide synthesis. The Fmoc group shields the amino group during the synthesis process, preventing unwanted side reactions. Under mild basic conditions, the Fmoc group can be selectively removed, allowing for the sequential addition of amino acids to form peptides. This mechanism is crucial in developing peptide-based drugs and therapeutic agents.

Peptide Synthesis

Fmoc-OAA is widely used in solid-phase peptide synthesis (SPPS). The stability of the Fmoc group allows for multiple coupling cycles without significant degradation, making it an ideal choice for synthesizing complex peptides.

Drug Development

Research indicates that compounds similar to Fmoc-OAA exhibit significant biological activities, including antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain derivatives demonstrate IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating potent anticancer properties .

Antiproliferative Activity

A study evaluated the antiproliferative effects of several compounds related to Fmoc-OAA on MCF-7 human breast cancer cells. The results indicated that compounds with similar structural features exhibited IC50 values ranging from 10 to 33 nM, demonstrating significant potential as anticancer agents .

CompoundIC50 (nM)Cell LineMechanism
Compound 9h10MCF-7Tubulin destabilization
Compound 10p33MDA-MB-231Apoptosis induction

Peptide Coupling Reactions

Fmoc-OAA participates in peptide coupling reactions with other amino acids or peptides to form longer chains. The use of coupling reagents such as dicyclohexylcarbodiimide (DCC) enhances the efficiency of these reactions, leading to high yields of desired peptide products.

Safety and Handling

Fmoc-OAA should be handled with care due to potential hazards associated with its chemical properties. Appropriate safety measures include using personal protective equipment and following standard laboratory protocols.

Properties

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyloxy)acetic acid

InChI

InChI=1S/C17H14O5/c18-16(19)10-22-17(20)21-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,19)

InChI Key

CANARFMTUKMTTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OCC(=O)O

Origin of Product

United States

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